molecular formula C12H8F3N5O3 B2496583 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one CAS No. 339100-40-2

2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2496583
CAS No.: 339100-40-2
M. Wt: 327.223
InChI Key: BYJANXVEKNYXAG-UBKPWBPPSA-N
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Description

2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with the molecular formula C12H8F3N5O3 . This compound is known for its unique structure, which includes a trifluoromethyl group and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-nitrobenzaldehyde with 2-amino-4,6-dihydroxypyrimidine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenyl group can participate in various biochemical interactions, potentially inhibiting or activating specific enzymes or receptors . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents. For example:

The uniqueness of 2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O3/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-3-1-2-4-8(7)20(22)23/h1-6H,(H2,16,18)/b17-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJANXVEKNYXAG-UBKPWBPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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